molecular formula C9H14N2 B024176 (2S)-3-Phenyl-1,2-propanediamine CAS No. 85612-60-8

(2S)-3-Phenyl-1,2-propanediamine

Cat. No. B024176
CAS RN: 85612-60-8
M. Wt: 150.22 g/mol
InChI Key: CXFFQOZYXJHZNJ-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (2S)-3-Phenyl-1,2-propanediamine has been reported through various methods. A notable approach involves the highly regioselective and stereo-specific opening of chiral aziridines, allowing for the synthesis of optically pure diastereomers of 1-phenyl-1,2-propanediamines (Tytgat, Gelbcke, & Smith, 1990). Another method includes the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride followed by the reduction of the nitro group to synthesize 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives (Korotaev et al., 2005).

Molecular Structure Analysis

The molecular structure of (2S)-3-Phenyl-1,2-propanediamine and its derivatives has been characterized through various spectroscopic and X-ray crystallography techniques. Studies have focused on understanding the stereochemistry and conformation of the molecule in different environments. For example, the preparation and characterization of diastereoisomers of this compound with cobalt(III) ions have been reported, showing high stereoselectivity in the formation of these complexes (Tatehata & Natsume, 1984).

Chemical Reactions and Properties

(2S)-3-Phenyl-1,2-propanediamine undergoes various chemical reactions, showcasing its reactivity and potential for further chemical modifications. Its ability to form complexes with transition metals has been explored, revealing insights into its coordination chemistry and the stability of these complexes (Mondal et al., 1997). Additionally, the compound's role in novel three-component reactions catalyzed by dirhodium(II) acetate for the synthesis of 1,2-diamines has been documented (Wang et al., 2003).

Scientific Research Applications

Synthesis Methods

  • A novel synthesis method for (1R,2S)- and (1S,2S)-1-phenyl-1,2-propanediamines through the highly regioselective and stereo-specific opening of chiral aziridines has been developed, allowing for the synthesis of optically pure diastereomers (Tytgat, Gelbcke, & Smith, 1990).

Chemical Complex Formation

  • Research has shown the utility of (2S)-3-Phenyl-1,2-propanediamine in forming various chemical complexes. For instance, it has been used in creating complexes such as trans-[Co(CN)2(1,3-diamine)2]+, where 1,3-diamine includes (S)-1-phenyl-1,3-propanediamine (Kashiwabara, Kojima, & Fujita, 1979).

Pharmaceutical and Biomedical Applications

  • In biomedical research, (2S)-3-Phenyl-1,2-propanediamine derivatives have been explored for their potential antibacterial and anticancer properties. This is evident in studies where functionalized amino compounds like 1,3-propanediamine were used in poly(3-hydroxybutyrate) for biomedical applications, showing promising antibacterial and anticancer effects (Abdelwahab et al., 2019).

Coordination Chemistry

  • The compound has been instrumental in coordination chemistry, particularly in the preparation and characterization of diastereoisomers in cobalt(III) complexes (Tatehata & Natsume, 1984).

properties

IUPAC Name

(2S)-3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFFQOZYXJHZNJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507321
Record name (2S)-3-Phenylpropane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Phenylpropane-1,2-diamine

CAS RN

85612-60-8
Record name (2S)-3-Phenyl-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85612-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-Phenylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The benzathine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of N,N′-bis(phenylmethyl-1,2-ethanediamine (benzathine) was prepared by dissolving 220.64 mg (0.5 equivalents) in acetonitrile (80 mL) and water (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. After 2 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin benzathine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
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80 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred slurry of D,L-phenylalanine amide hydrochloride (50.0 g, 0.249 mole) in anhydrous THF (200 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1000 ml-1.0M in THF, 1.00 mole) over a 30 minute period. The mixture was refluxed for 7.5 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The solid was filtered, washed with hot THF (2×500 ml) and then hot methanol (2×500 ml). The filtrate and washings were combined and the solvent was removed in vacuo. The resulting yellow oil was dissolved in CHCl3 and the solution was filtered and dried (MgSO4). The solvent was removed in vacuo to give 34.6 g (92% yield) of the crude product as a yellow oil which crystallized on standing: 1H NMR (CDCl3) δ 1.68 (br s, 4 H), 2.51 (m, 2 H), 2.79 (m, 2 H), 2.95 (m, 1 H), 7.24 (m, 5 H).
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50 g
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Yield
92%

Synthesis routes and methods III

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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